molecular formula C12H18N2O3S B13516411 N-butyl-N-methyl-2-sulfamoylbenzamide

N-butyl-N-methyl-2-sulfamoylbenzamide

Cat. No.: B13516411
M. Wt: 270.35 g/mol
InChI Key: NXFLBMOPXDQTPS-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-sulfamoylbenzamide is a chemical compound with the CAS Registry Number 1094491-65-2 . It has a molecular formula of C12H18N2O3S and a molecular weight of 270.35 g/mol . This compound belongs to the class of sulfamoyl-benzamides, which are of significant interest in medicinal chemistry for their diverse biological activities . Recent scientific research has highlighted the potential of sulfamoyl-benzamide derivatives as selective inhibitors for human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) . These ectoenzymes, including isoforms 1, 2, 3, and 8, are involved in critical physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer . By modulating the purinergic signaling pathway through the hydrolysis of extracellular nucleotides, NTPDases present a valuable target for therapeutic development. Compounds within this structural class have demonstrated potent, sub-micromolar inhibitory activity against specific h-NTPDase isoforms, making them valuable pharmacological tools for studying purinergic signaling and related disease mechanisms . The structure-activity relationship (SAR) studies of these analogs provide insights for further optimization of potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-butyl-N-methyl-2-sulfamoylbenzamide

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3,(H2,13,16,17)

InChI Key

NXFLBMOPXDQTPS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Preparation of 2-sulfamoylbenzoyl Precursors

  • Starting from 2-substituted benzoic acid (often 2-fluorobenzoic acid or 2-methoxybenzoic acid), chlorosulfonation is performed using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 5-position of the aromatic ring. This step is typically conducted by adding the benzoic acid to cooled chlorosulfonic acid and heating at around 95 °C for 12 hours, resulting in 5-(chlorosulfonyl)-2-substituted benzoic acid intermediates with yields around 76–80%.

  • The chlorosulfonyl intermediate is then reacted with ammonia or primary/secondary amines to form the corresponding sulfamoyl derivatives. For N-butyl-N-methyl sulfamoyl substitution, the sulfonyl chloride is treated with N-butylmethylamine or sequentially with butylamine and methylamine to install the N-butyl and N-methyl groups on the sulfonamide nitrogen.

Formation of the Benzamide Moiety

  • The carboxylic acid group of the sulfamoylbenzoic acid intermediate is converted to the amide by coupling with N-methylbutylamine or related amines. This is typically achieved using carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (1-hydroxybenzotriazole) and a base like DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. This step yields the this compound with yields ranging from 45% to 86% depending on conditions and substituents.

Detailed Stepwise Preparation Method

Step Reagents & Conditions Description Yield (%) Notes
1 2-Substituted benzoic acid + Chlorosulfonic acid (ClSO3H), 95 °C, 12 h Chlorosulfonation to form 5-(chlorosulfonyl)-2-substituted benzoic acid 76–80% Reaction mixture cooled before addition; product isolated by filtration
2 5-(Chlorosulfonyl)-2-substituted benzoic acid + N-butylmethylamine or sequential amines, aqueous medium, RT Sulfonamide formation by nucleophilic substitution of sulfonyl chloride 64–94% Reaction monitored by TLC; pH adjusted to ~3 after reaction; organic extraction and recrystallization
3 Sulfamoylbenzoic acid + N-methylbutylamine + EDC·HCl + HOBt + DMAP, DCM or DMF, RT, overnight Amide bond formation via carbodiimide coupling 45–86% Purification by column chromatography or recrystallization; reaction conditions optimized for yield

Research Findings and Optimization Notes

  • The chlorosulfonation step is critical and requires careful temperature control to avoid regioisomer formation and side reactions. The use of chlorosulfonic acid in excess ensures complete sulfonylation.

  • Sulfonamide formation in aqueous medium is advantageous for environmental and operational simplicity. However, polarity and solubility of intermediates (especially with morpholine or benzyl substituents) may require pH adjustments and careful extraction to maximize yield.

  • Carbodiimide-mediated amide coupling is the preferred method due to mild conditions and good yields. Use of HOBt reduces side reactions and racemization if chiral centers are present.

  • Alternative methods such as Friedel-Crafts sulfonylation and subsequent amide formation have been reported but may result in regioisomer mixtures requiring chromatographic separation.

Summary Table of Key Preparation Methods for this compound

Preparation Stage Method Key Reagents Typical Yield Advantages Challenges
Sulfonylation Chlorosulfonation of 2-substituted benzoic acid ClSO3H, heat 76–80% High regioselectivity, scalable Requires temperature control, corrosive reagents
Sulfonamide formation Reaction of sulfonyl chloride with N-butylmethylamine N-butylmethylamine, aqueous medium 64–94% Mild conditions, aqueous solvent Product polarity affects isolation
Amide coupling Carbodiimide-mediated coupling EDC·HCl, HOBt, DMAP, N-methylbutylamine 45–86% Mild, efficient, versatile Requires purification, moisture sensitive

Representative Reaction Scheme (Conceptual)

$$
\text{2-Substituted benzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{95^\circ C, 12 h} \text{5-(chlorosulfonyl)-2-substituted benzoic acid}
$$

$$
\text{5-(chlorosulfonyl)-2-substituted benzoic acid} + \text{N-butylmethylamine} \rightarrow \text{5-(N-butyl-N-methylsulfamoyl)-2-substituted benzoic acid}
$$

$$ \text{5-(N-butyl-N-methylsulfamoyl)-2-substituted benzoic acid} + \text{N-methylbutylamine} + \text{EDC·HCl, HOBt} \rightarrow \text{this compound} $$

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-butyl-N-methyl-2-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact : The butyl group in this compound likely increases lipophilicity compared to the shorter propyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide. This may improve blood-brain barrier penetration but reduce aqueous solubility .

The latter may exhibit higher stability against electrophilic attack .

Heterocyclic Modifications : Compounds like the benzothiazole and oxadiazole derivatives () demonstrate how heterocyclic appendages can enhance binding affinity via π-π interactions or modulate electronic properties. For instance, oxadiazoles may increase metabolic resistance due to their electron-withdrawing nature .

Thermodynamic and Kinetic Stability

DFT studies on 2-(N-allylsulfamoyl)-N-propylbenzamide revealed thermodynamic stability (Gibbs free energy ≈ -1200 kcal/mol) and intramolecular H-bonding between sulfamoyl oxygen and amide hydrogen .

Q & A

Q. How do solvent effects impact the compound’s reactivity in cross-coupling reactions?

  • Data : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, while protic solvents (e.g., ethanol) reduce yields by 30–40% .

Data Validation and Reproducibility

Q. How can researchers validate spectral data for this compound?

  • Best Practices :
  • Compare NMR shifts with PubChem entries (CID: 818671) .
  • Cross-reference IR peaks against NIST Chemistry WebBook .

Q. What strategies ensure reproducibility in synthesizing this compound?

  • Protocol :

Use anhydrous solvents (e.g., molecular sieves for DMF).

Standardize reaction monitoring via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Emerging Research Directions

Q. What role does this compound play in photodynamic therapy (PDT) applications?

  • Hypothesis : Sulfonamide derivatives exhibit light-activated ROS generation. Test via fluorescence quenching assays with singlet oxygen sensors .

Q. Can this compound act as a template for covalent inhibitor design?

  • Rationale : The sulfamoyl group may form reversible covalent bonds with cysteine residues. Validate via mass spectrometry-based chemoproteomics .

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